

Application Note: High-Resolution NMR Characterization of (4-Bromo-2- chlorophenyl)methanamine

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Compound of Interest

Compound Name: (4-Bromo-2-
chlorophenyl)methanamine

Cat. No.: B1293147

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Abstract

(4-Bromo-2-chlorophenyl)methanamine is a substituted benzylamine derivative of significant interest in synthetic chemistry and drug discovery. Its utility as a building block necessitates unambiguous structural confirmation and purity assessment. This application note provides a comprehensive guide to the characterization of **(4-Bromo-2-chlorophenyl)methanamine** using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, and the acquisition and interpretation of ^1H and ^{13}C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the chemical integrity of this important synthetic intermediate.

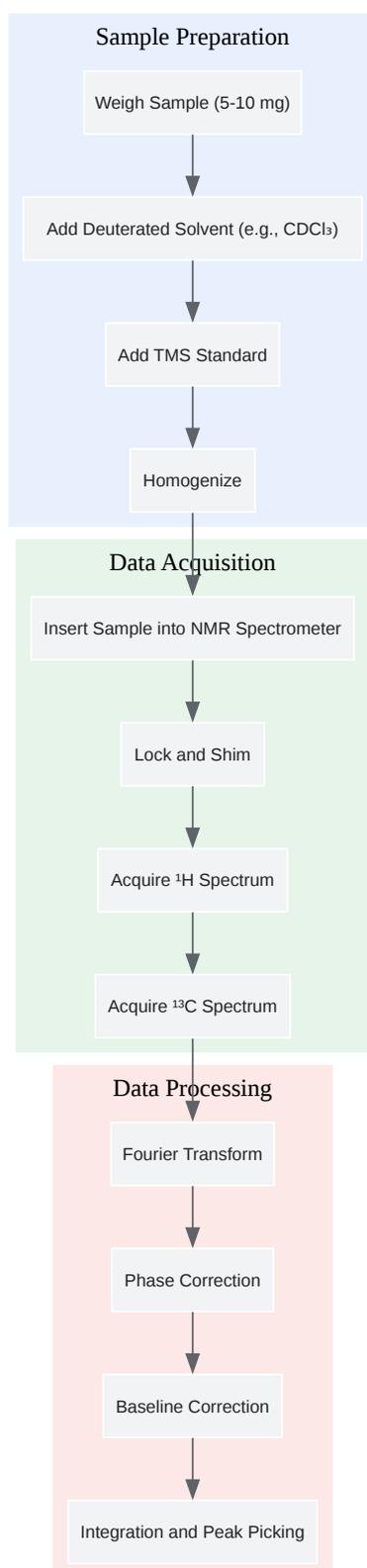
Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule such as **(4-Bromo-2-chlorophenyl)methanamine**, with its distinct aromatic and aliphatic regions, NMR serves as a definitive tool for structural verification.

The substitution pattern on the benzene ring, featuring a bromine atom, a chlorine atom, and a methanamine group, results in a unique set of chemical shifts and spin-spin coupling patterns. [2][3] The electron-withdrawing nature of the halogen substituents and the influence of the aminomethyl group create a predictable yet complex spectral fingerprint.[4] This note will dissect these spectral features, offering a logical framework for their assignment.

Molecular Structure and Predicted NMR Features

The chemical structure of **(4-Bromo-2-chlorophenyl)methanamine** is presented below. The numbering of the aromatic carbons is provided for clarity in spectral assignments.



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Caption: General workflow for NMR analysis.

- Instrument Setup: Insert the prepared NMR tube into the spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Apply a 90° pulse and an appropriate relaxation delay.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm). [4]
 - * Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Data Interpretation and Spectral Assignment

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **(4-Bromo-2-chlorophenyl)methanamine**. Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).

^1H NMR Spectral Data

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~ 7.5	d	~ 2.0	H-3
2	~ 7.2	dd	~ 8.0, 2.0	H-5
3	~ 7.0	d	~ 8.0	H-6
4	~ 3.8	s	-	-CH ₂ -
5	~ 1.5	br s	-	-NH ₂

- Rationale for Assignments:

- The aromatic protons are in the typical downfield region. [4][5] * H-3 is expected to be a doublet due to meta-coupling with H-5 ($^4J \approx 2-3$ Hz). [3][6] * H-5 is expected to be a doublet of doublets due to ortho-coupling with H-6 ($^3J \approx 7-9$ Hz) and meta-coupling with H-3 ($^4J \approx 2-3$ Hz). [2][3] * H-6 is expected to be a doublet due to ortho-coupling with H-5 ($^3J \approx 7-9$ Hz). [3][6] * The -CH₂- protons are benzylic and appear as a singlet. [7] * The -NH₂ protons are often broad and may exchange with trace water in the solvent, leading to a broad singlet. [1]

¹³C NMR Spectral Data

Signal	Chemical Shift (δ , ppm)	Assignment
1	~ 140	C-1
2	~ 135	C-2
3	~ 132	C-3
4	~ 125	C-4
5	~ 130	C-5
6	~ 128	C-6
7	~ 45	-CH ₂ -

- Rationale for Assignments:
 - The aromatic carbons appear in the δ 120-140 ppm region. [4] * C-1, C-2, and C-4 are quaternary carbons attached to substituents, and their chemical shifts are significantly influenced by these groups.
 - The benzylic carbon (-CH₂-) appears in the aliphatic region.

Conclusion

This application note provides a robust framework for the NMR characterization of **(4-Bromo-2-chlorophenyl)methanamine**. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral interpretations, researchers can confidently verify the structure and purity of this key synthetic intermediate. The predictable splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra serve as a reliable fingerprint for the molecule, ensuring its integrity for downstream applications in research and development.

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